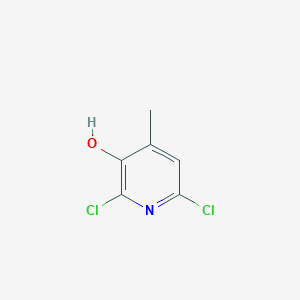
2,6-Dichloro-4-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-methylpyridin-3-ol is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylpyridin-3-ol typically involves the chlorination of 4-methylpyridin-3-ol. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to minimize by-products and maximize the efficiency of the chlorination reaction .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydroxide, ammonia; aqueous or alcoholic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Less chlorinated pyridine derivatives.
Substitution: Hydroxyl or amino-substituted pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-4-methylpyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the methyl group at the 4 position.
2,6-Dichloropyridine N-oxide: An oxidized derivative with an N-oxide functional group.
2,6-Dibromopyridine: Contains bromine atoms instead of chlorine.
Uniqueness
2,6-Dichloro-4-methylpyridin-3-ol is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
2,6-dichloro-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5Cl2NO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
InChI Key |
OYZSJXBJSJATNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


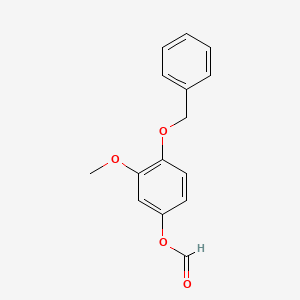
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)
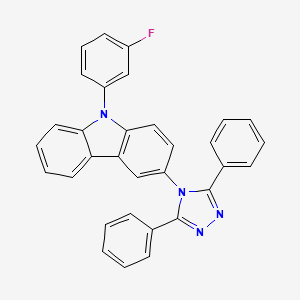

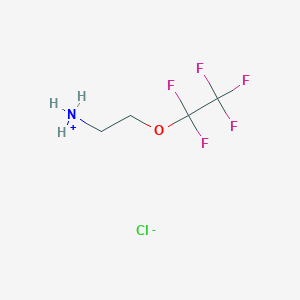
![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)
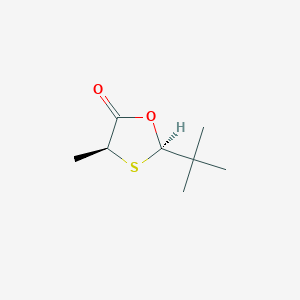

![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)
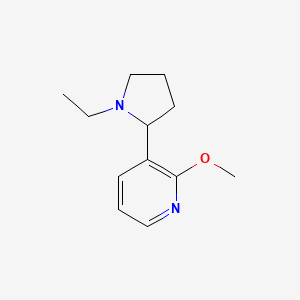

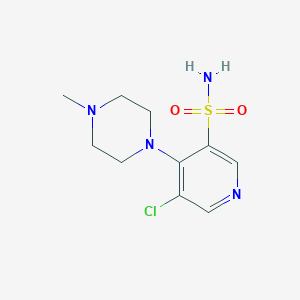
![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)
